molecular formula C20H19N7O7 B11804492 2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioicacid

2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioicacid

Cat. No.: B11804492
M. Wt: 469.4 g/mol
InChI Key: BXSMHJWCVDSDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid typically involves multiple steps. One common method includes the reaction of p-nitrobenzoylglutamic acid with 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This reaction is carried out in an aqueous medium at elevated temperatures (around 82°C) with the presence of a nickel catalyst. The reaction mixture is subjected to hydrogenation under controlled pressure to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pteridine ring or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the amino and formyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while reduction can produce more reduced forms of the original compound.

Scientific Research Applications

2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various pteridine-based compounds.

    Biology: The compound is studied for its role in biological systems, particularly in enzyme interactions and metabolic pathways.

    Medicine: Research focuses on its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid involves its interaction with specific molecular targets. The pteridine ring system allows it to bind to enzymes and receptors, influencing various biochemical pathways. This binding can modulate enzyme activity, leading to changes in metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid is unique due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. This uniqueness makes it valuable in research and industrial applications.

Properties

Molecular Formula

C20H19N7O7

Molecular Weight

469.4 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-formylpentanedioic acid

InChI

InChI=1S/C20H19N7O7/c21-20-26-15-14(17(30)27-20)24-12(7-23-15)6-22-11-3-1-9(2-4-11)16(29)25-13(19(33)34)5-10(8-28)18(31)32/h1-4,7-8,10,13,22H,5-6H2,(H,25,29)(H,31,32)(H,33,34)(H3,21,23,26,27,30)

InChI Key

BXSMHJWCVDSDCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(C=O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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